![molecular formula C16H16N4O2 B5688206 6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5688206.png)
6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one
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Overview
Description
6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a naphthyridine derivative that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one is not yet fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one are still under investigation. However, it has been found to exhibit potent anticancer activity, which suggests that it may have a significant impact on cancer cells' biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one in lab experiments is its potent anticancer activity, which makes it an ideal candidate for testing against various cancer cell lines. However, one of the limitations is that the compound's mechanism of action is not yet fully understood, which may limit its applications in some studies.
Future Directions
There are several future directions for research on 6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one. One of the significant directions is to investigate the compound's mechanism of action to understand how it induces apoptosis in cancer cells. Another direction is to explore the compound's potential applications in other fields of scientific research, such as drug discovery and development. Additionally, further studies are needed to determine the compound's toxicity and safety profile, which will be essential for its potential clinical applications.
Synthesis Methods
The synthesis of 6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one can be achieved through various methods. One of the commonly used methods is the reaction of 6-chloro-1,6-naphthyridine-5(6H)-one with 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid and triethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in an appropriate solvent.
Scientific Research Applications
6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one has shown potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where it has been found to possess potent anticancer activity against various cancer cell lines. It has also shown promising results in inhibiting the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16-12-6-3-8-17-13(12)7-9-20(16)10-14-18-15(22-19-14)11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPNQRJVZIBAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN3C=CC4=C(C3=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one |
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